Acinetobactin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIGDCVHNNXFS-NOZJJQNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160472-93-5 | |
| Record name | Acinetobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Genetic Architecture and Regulatory Mechanisms of Acinetobactin Metabolism
Genetic Loci Encoding Acinetobactin Biosynthesis (bas Gene Cluster)
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, primarily encoded within the bas gene cluster. This cluster, along with genes responsible for precursor synthesis, forms the core of this compound production.
The this compound biosynthesis pathway is largely encoded by the bas genes, typically designated from basA to basJ. These genes, along with others involved in transport and efflux, are typically found clustered together in a ~26.5 kilobase (kb) chromosomal region in A. baumannii strains like ATCC 19606T frontiersin.orgplos.orgnih.govmicrobiologyresearch.orgpsu.eduresearchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net. This locus contains approximately 18 genes dedicated to the complete this compound iron acquisition system, encompassing biosynthesis, transport, and secretion nih.govpsu.edunih.govsemanticscholar.org.
The biosynthesis follows the principles of a non-ribosomal peptide synthetase (NRPS) assembly system, where three precursor molecules are sequentially activated, modified, and condensed to form the mature siderophore frontiersin.orgresearchgate.net. Research has classified the bas genes based on their roles in precursor synthesis and final molecule assembly:
Precursor Synthesis: Genes involved in the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor include basJ and basF frontiersin.orgresearchgate.net. The synthesis of N-hydroxyhistamine, another crucial precursor, is mediated by basG and basC frontiersin.orgresearchgate.net.
Assembly and Modification: Genes such as basI, basH, basD, basB, basA, and basE are critical for the modification and assembly of these precursors into the final this compound molecule frontiersin.orgresearchgate.net.
The bas gene cluster is organized into approximately seven transcriptional units, often originating from promoter-operator regions regulated by the ferric uptake regulator (Fur) psu.edunih.govsemanticscholar.org.
Several enzymes encoded by the bas cluster are pivotal for this compound production:
BasE: This enzyme acts as a self-standing adenylation enzyme, initiating the this compound synthesis pathway. BasE is responsible for activating 2,3-dihydroxybenzoic acid (DHB) and transferring it to the pantetheine (B1680023) cofactor of an aryl-carrier protein, BasF researchgate.netacs.orgnih.gov. This activation step is crucial for subsequent condensation reactions acs.orgnih.gov.
BasB: Similar to BasD, BasB is essential for the modification and assembly of this compound precursors into the final molecule frontiersin.orgresearchgate.net. Its involvement in precursor assembly is critical for the bacterium's virulence udc.es.
A key component in this compound biosynthesis, the precursor 2,3-dihydroxybenzoic acid (DHBA), is synthesized through a pathway that involves genes located outside the main this compound cluster. The entA homolog is particularly important, encoding a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, which catalyzes the final step in DHBA production from chorismate plos.orgnih.govmicrobiologyresearch.orgnih.govresearchgate.net. While the bas cluster contains genes homologous to entB (basF) and entC (basJ) involved in DHBA modification, the primary DHBA synthesis gene, entA, is found elsewhere in the chromosome plos.orgnih.govmicrobiologyresearch.orgnih.govnih.govsemanticscholar.orgresearchgate.netmicrobiologyresearch.org. The absence or mutation of entA can render A. baumannii unable to produce this compound, although some strains may compensate with alternative siderophore systems plos.orgmicrobiologyresearch.orgresearchgate.netohiolink.edu.
Genetic Loci Encoding this compound Transport and Efflux (bau and bar Gene Clusters)
Once synthesized, this compound must be efficiently transported into the bacterial cell to deliver iron. This process involves a sophisticated system encoded by the bau gene cluster, while the bar genes are implicated in efflux.
The initial step in this compound uptake is mediated by the outer membrane receptor, BauA . This protein is a TonB-dependent transporter (TBDT), a common mechanism in Gram-negative bacteria for importing nutrients using the proton-motive force and the TonB energy transduction system asm.orgasm.orgelifesciences.orgasm.orgnih.govnih.gov. BauA specifically recognizes and binds the iron-acinetobactin complex (and more precisely, prethis compound) in the extracellular environment, initiating its translocation across the outer membrane into the periplasm asm.orgelifesciences.orgasm.orgnih.gov. BauA is considered essential for this compound-mediated virulence, and its absence leads to a significantly attenuated phenotype udc.esasm.orgnih.gov. Due to its critical role and surface localization, BauA has also been investigated as a potential vaccine target researchgate.netnih.gov.
Following recognition by BauA, the iron-acinetobactin complex is transferred to the periplasm, where it is bound by the periplasmic siderophore binding protein, BauB asm.orgasm.orgasm.orgnih.govnih.gov. BauB then mediates the transfer of the complex to an inner membrane permease system, which is part of an ATP-binding cassette (ABC) transporter complex. This complex, comprising BauC , BauD , and BauE , facilitates the translocation of the iron-acinetobactin complex across the inner membrane into the bacterial cytoplasm asm.orgasm.orgasm.orgnih.govnih.gov. BauE, acting as a cytoplasmic ATPase component, provides the necessary energy for this transport process asm.orgasm.orgnih.gov. The genes encoding these inner membrane components, along with BauA and BauB, are often organized in an operon, such as the bauDCEBA operon researchgate.net. The barA and barB genes encode an ABC superfamily efflux system, likely involved in the secretion of this compound nih.govohiolink.edubiorxiv.org.
The coordinated action of these bau genes is essential for the efficient uptake of iron via this compound, underscoring the importance of this entire system for bacterial survival and pathogenesis nih.govasm.org.
Table 1: Key Genes Involved in this compound Biosynthesis
| Gene(s) | Proposed Function | Precursor/Step Involved | References |
| basA | Assembly/Modification of this compound precursors | Assembly/Modification | frontiersin.orgresearchgate.net |
| basB | Assembly/Modification of this compound precursors | Assembly/Modification | frontiersin.orgresearchgate.net |
| basC | Synthesis of N-hydroxyhistamine precursor | N-hydroxyhistamine synthesis | frontiersin.orgresearchgate.net |
| basD | Assembly/Modification of this compound precursors | Assembly/Modification | frontiersin.orgresearchgate.netresearchgate.net |
| basE | Activation and loading of DHB onto NRPS pathway | DHB activation, initiation of NRPS | researchgate.netacs.orgnih.gov |
| basF | Assembly/Modification of this compound precursors; entB homolog | Assembly/Modification, DHBA precursor synthesis | frontiersin.orgplos.orgresearchgate.net |
| basG | Synthesis of N-hydroxyhistamine precursor | N-hydroxyhistamine synthesis | frontiersin.orgresearchgate.net |
| basH | Assembly/Modification of this compound precursors | Assembly/Modification | frontiersin.orgresearchgate.net |
| basI | Assembly/Modification of this compound precursors | Assembly/Modification | frontiersin.orgresearchgate.net |
| basJ | DHBA precursor synthesis; entB homolog | DHBA precursor synthesis | frontiersin.orgplos.orgresearchgate.net |
| entA | Biosynthesis of DHBA precursor | DHBA synthesis (final step) | plos.orgnih.govmicrobiologyresearch.orgnih.govresearchgate.netresearchgate.net |
Table 2: Key Genes Involved in this compound Transport and Efflux
| Gene(s) | Proposed Function | System Component | References |
| bauA | Outer membrane receptor for iron-acinetobactin complex | TonB-dependent outer membrane receptor | frontiersin.orgresearchgate.netudc.esasm.orgasm.orgasm.orgnih.govnih.govegms.de |
| bauB | Periplasmic siderophore binding protein | Periplasmic binding protein | asm.orgasm.orgasm.orgnih.govnih.gov |
| bauC | Inner membrane permease complex component | Inner membrane ABC transporter permease | asm.orgasm.orgasm.orgnih.govnih.gov |
| bauD | Inner membrane permease complex component | Inner membrane ABC transporter permease | nih.govasm.orgasm.orgasm.orgnih.govnih.gov |
| bauE | Cytoplasmic ATPase component | Inner membrane ABC transporter ATPase | asm.orgasm.orgasm.orgnih.govnih.gov |
| bauF | Potential role in intracellular iron release | Intracellular iron release protein (putative) | asm.org |
| barA/B | Siderophore efflux system | ABC superfamily efflux system | nih.govbiorxiv.org |
Compound Names Listed:
this compound
2,3-dihydroxybenzoic acid (DHBA)
L-threonine
N-hydroxyhistamine
Prethis compound
Biochemical Mechanisms of Acinetobactin Mediated Iron Acquisition
Iron(III) Chelation by Acinetobactin Isomers
This compound is synthesized as a precursor, pre-acinetobactin, which can isomerize into a more stable form. Both isomers are crucial for scavenging ferric iron (Fe³⁺) from the host environment, where it is often sequestered by host proteins like transferrin and lactoferrin. asm.orgplos.org
Ligand Coordination Chemistry and Stability of Ferric-Acinetobactin Complexes
This compound is composed of equimolar amounts of 2,3-dihydroxybenzoic acid, L-threonine, and N¹-hydroxy-N⁵-(2-pyridyl)-L-ornithine. This structure provides multiple coordination sites for binding ferric iron. nih.gov Siderophores like this compound chelate iron with extremely high affinity, forming stable, pseudo-octahedral complexes. elifesciences.orgescholarship.orgacs.org
The pre-acinetobactin isomer, also known as the oxazoline (B21484) form (Oxa), forms a particularly stable complex with Fe(III). nih.gov This stability is significant; once iron is chelated by the Oxa isomer, it is resistant to being displaced by the isomerized isoxazolidinone form (Isox), even though both isomers have comparable apparent affinities for Fe(III). nih.govasm.org This suggests that under competitive conditions, the iron pool is preferentially channeled to the pre-acinetobactin (Oxa) form. nih.gov This high stability ensures that the bacterium can effectively compete for and sequester iron from host iron-binding proteins. asm.org While specific stability constants for ferric-acinetobactin are not widely reported, they are expected to be very high, similar to other potent siderophores. escholarship.org
| Characteristic | Description | Reference |
|---|---|---|
| Primary Isomer for Chelation | Pre-acinetobactin (Oxa form) forms a highly stable initial complex with Fe(III). | nih.govasm.org |
| Complex Stability | The Fe(III)-Oxa complex is exceptionally stable and resistant to iron displacement by the Isox isomer. | nih.gov |
| Coordination Geometry | Forms a pseudo-octahedral complex, typical for high-affinity siderophores. | escholarship.orgacs.org |
| Biological Role | High stability allows A. baumannii to effectively scavenge iron from host proteins like transferrin and lactoferrin. | asm.orgasm.org |
Non-Enzymatic pH-Dependent Isomerization of Pre-Acinetobactin to this compound
This compound exhibits a unique pH-triggered "siderophore swapping" mechanism. acs.orgnih.gov The initially synthesized precursor, pre-acinetobactin (the oxazoline isomer), undergoes a non-enzymatic and irreversible rearrangement to form this compound (the isoxazolidinone isomer). elifesciences.orgnih.gov
This isomerization is highly dependent on the ambient pH. acs.orgnih.gov
Acidic conditions (pH < 6): Pre-acinetobactin remains the stable and persistent form. acs.orgnih.govnih.gov
Neutral to basic conditions (pH > 7): Pre-acinetobactin rapidly isomerizes to this compound. elifesciences.orgacs.orgnih.gov
This pH-dependent conversion allows A. baumannii to adapt its iron acquisition strategy to different environments it may encounter within a host, such as the varying pH of different tissues and cellular compartments. asm.orgacs.orgnih.gov The mechanism of this rearrangement is a 5-exo-tet cyclization that occurs with a clean stereochemical inversion. acs.org This adaptive isomerization ensures that the bacterium possesses an effective iron chelator across a broad pH range. nih.gov
| pH Range | Predominant Isomer | Isomerization Rate | Reference |
|---|---|---|---|
| < 6.0 (Acidic) | Pre-acinetobactin (Oxa) | Slow / Stable | acs.orgnih.govnih.gov |
| > 7.0 (Neutral/Basic) | This compound (Isox) | Rapid | elifesciences.orgacs.orgnih.gov |
Specificity and Efficiency of Ferric-Acinetobactin Cellular Uptake
Once this compound has chelated iron, the resulting ferric-siderophore complex is transported into the bacterial cell through a specific and energy-dependent pathway. This process begins with recognition by a receptor on the outer membrane.
Mechanisms of Recognition by TonB-Dependent Receptors
The transport of the ferric-acinetobactin complex across the outer membrane of A. baumannii is an active process mediated by a specific TonB-dependent receptor named BauA. asm.orgnih.govresearchgate.net This transport requires energy, which is transduced from the cytoplasmic membrane's proton motive force by the TonB-ExbB-ExbD protein complex. nih.govnih.govnih.gov
Structural and biophysical studies have revealed a high degree of specificity at this initial step. The BauA receptor preferentially recognizes the ferric complex of pre-acinetobactin (Fe³⁺-Oxa). elifesciences.orgnih.govasm.org It does not effectively recognize the isomerized this compound (Isox) form. elifesciences.org This indicates that pre-acinetobactin is essential for initiating the iron uptake process via the BauA transporter. elifesciences.org Research has also shown that BauA can recognize a heterotrimeric complex where a single iron ion is bound by one molecule of pre-acinetobactin and one molecule of this compound (Fe³⁺-prethis compound-acinetobactin). elifesciences.orgnih.gov This recognition of the pre-acinetobactin moiety is the critical gatekeeping step for cellular uptake. nih.gov
Reductive Release of Iron within the Cytoplasm
After the ferric-acinetobactin complex is transported into the cytoplasm by the ABC transporter, the iron must be released from the siderophore to be utilized by the cell. The high stability of the ferric-siderophore complex necessitates an active release mechanism. The most common strategy employed by bacteria is the reduction of ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. plos.org Ferrous iron has a much lower affinity for the siderophore, facilitating its release.
In A. baumannii, a hydrolase known as BauF is implicated in the cytoplasmic release of iron from this compound. nih.gov This enzymatic process, likely coupled with cellular reductants, breaks down the complex, freeing the iron for incorporation into metabolic pathways and essential iron-containing proteins. nih.gov The now iron-free (apo) siderophore can then be either degraded or potentially recycled.
Interplay with Host Nutritional Immunity
Acinetobacter baumannii, a significant opportunistic pathogen, has developed sophisticated mechanisms to counteract the host's nutritional immunity, a defense strategy that limits the availability of essential nutrients like iron. A key player in this intricate battle is the siderophore this compound, which enables the bacterium to scavenge iron from the host's iron-sequestering proteins and adapt to diverse microenvironments within the host.
Competitive Iron Scavenging from Host Sequestration Proteins (e.g., Transferrin, Lactoferrin)
The host actively restricts iron availability by utilizing high-affinity iron-binding glycoproteins, primarily transferrin in the bloodstream and lactoferrin at mucosal surfaces and in bodily secretions. nih.gov this compound is crucial for A. baumannii to overcome this iron limitation. nih.gov Studies have demonstrated that A. baumannii strains capable of producing this compound can effectively grow in environments where transferrin or lactoferrin are the sole iron sources. nih.govjst.go.jp This ability is severely impaired in mutants unable to synthesize this compound, highlighting its critical role in acquiring iron from these host proteins. nih.gov
This compound exists as two isomers, an oxazoline (Oxa) form and an isoxazolidinone (Isox) form. nih.govasm.org Both of these isomers are proficient at sequestering iron from host metal-sequestering proteins. nih.govasm.org This competency allows A. baumannii to neutralize the challenges posed by the host's nutritional immunity. asm.org The iron-laden this compound is then recognized by a specific outer membrane receptor, BauA, which facilitates its transport into the bacterial cell. asm.orgasm.org
The following table summarizes the key host iron sequestration proteins and the role of this compound in overcoming their iron-withholding effects.
| Host Protein | Location | Function | This compound-Mediated Counteraction |
| Transferrin | Bloodstream, extracellular fluids | Binds and transports ferric iron (Fe³⁺) | This compound effectively scavenges iron from transferrin, enabling bacterial growth in serum. nih.govjst.go.jp |
| Lactoferrin | Mucosal surfaces, milk, tears, saliva | Sequesters iron, exhibits antimicrobial properties | This compound can acquire iron from lactoferrin, promoting bacterial survival at mucosal sites. nih.govjst.go.jp |
Adaptation to Varying Host Microenvironments
The human body presents a range of microenvironments with varying pH levels, from the acidic conditions of phagolysosomes to the more neutral pH of blood and tissues. This compound's unique chemistry, particularly the isomerization between its two forms, allows A. baumannii to adapt its iron acquisition strategy to these fluctuating conditions. nih.govacs.org
The pre-acinetobactin (oxazoline or Oxa form) is more stable and effective at chelating iron in acidic environments (pH < 6). nih.govacs.orgnih.gov Conversely, it undergoes a non-enzymatic isomerization to the this compound (isoxazolidinone or Isox form), which is more rapidly formed and functions more effectively at neutral or basic pH (pH > 7). nih.govacs.orgnih.gov This pH-triggered "siderophore swapping" provides a significant advantage, enabling the pathogen to efficiently sequester iron across a broad pH range encountered during an infection. nih.govacs.org
This adaptive mechanism suggests a sophisticated strategy for survival. For instance, within the acidic environment of a phagosome, pre-acinetobactin would be the predominant form for iron scavenging. In the bloodstream or interstitial fluid, the equilibrium would shift towards the this compound isomer. This versatility is a key component of A. baumannii's virulence and its ability to thrive in diverse host niches. plos.org
The table below outlines the pH-dependent characteristics of the this compound isomers.
| This compound Isomer | Predominant pH Range | Key Characteristics | Relevance to Host Microenvironment |
| Pre-acinetobactin (Oxa) | Acidic (pH < 6) | More stable form in acidic conditions. nih.govacs.org | Effective for iron acquisition in acidic niches like phagolysosomes or inflamed tissues. nih.gov |
| This compound (Isox) | Neutral to Basic (pH > 7) | Rapidly formed from pre-acinetobactin at higher pH. nih.govacs.org | Efficient iron scavenging in the bloodstream, tissues, and other neutral pH environments. researchgate.net |
Acinetobactin S Role in Acinetobacter Baumannii Virulence and Host Pathogen Dynamics
Essentiality of Acinetobactin for Acinetobacter baumannii Survival and Proliferation in Iron-Limited Host Environments
Iron is an indispensable micronutrient for bacterial growth and metabolism, acting as a cofactor for numerous enzymes involved in respiration, DNA replication, and virulence factor production nih.govnih.govasm.org. In host environments, iron is tightly sequestered by host proteins such as transferrin (Tf) and lactoferrin (Lf), creating a significant challenge for bacterial iron acquisition mdpi.comnih.govoup.com. A. baumannii has evolved this compound to overcome this nutritional immunity. This compound is a potent iron chelator that can scavenge iron from these host proteins, thereby supplying the bacterium with essential iron for survival and proliferation mdpi.comnih.govoup.comasm.org. Studies have demonstrated that this compound production is significantly upregulated under low-iron conditions, further highlighting its adaptive role asm.org. The inactivation of this compound biosynthesis severely impairs A. baumannii's ability to grow on host iron sources, confirming its essentiality plos.org.
This compound exists in two isomeric forms: oxazoline (B21484) (Oxa) and isoxazolidinone (Isox). Research indicates that the Oxa isomer is more efficient in iron supply, primarily due to its specific recognition by the cognate outer membrane receptor, BauA oup.comasm.orgasm.orgnih.gov. While both isomers are capable of chelating iron, the differential utilization mechanisms suggest a coordinated strategy for iron assimilation under varying host conditions asm.orgnih.gov.
This compound's Contribution to Pathogen Persistence During Infection
This compound is not merely a survival tool but a key virulence factor that directly contributes to the establishment and persistence of A. baumannii infections. Studies using animal models have shown that this compound is essential for the development of bacteremia and pneumonia frontiersin.orgplos.org. Mutant strains deficient in this compound production exhibit significantly reduced survival in murine bacteremia models compared to wild-type strains plos.org. Furthermore, this compound-mediated iron acquisition has been implicated in the bacterium's ability to persist within host epithelial cells and induce cellular damage, crucial steps in establishing a sustained infection genominfo.org. The critical role of this compound in pathogenesis is further evidenced by its classification as a key virulence factor acs.orgasm.orgnih.govresearchgate.netsci-hub.se.
Modulation of Host-Pathogen Interactions by this compound
This compound actively modulates the complex interplay between A. baumannii and the host, primarily by subverting host defenses and influencing host cell behavior.
Role in Evading Host Nutritional Immunity
A primary mechanism by which A. baumannii evades host defenses is through its ability to counteract nutritional immunity. This compound serves as a critical weapon in this regard, effectively scavenging iron that the host attempts to withhold from the pathogen asm.orgnih.govresearchgate.net. By binding iron with high affinity from host proteins like transferrin and lactoferrin, this compound ensures that A. baumannii can access this vital nutrient, thereby bypassing a key host defense strategy nih.govoup.comasm.orgasm.org. The unique chemical properties of this compound, particularly its ability to bind iron under the acidic conditions often found at infection sites, further enhance its efficacy in this role mdpi.com.
Potential Influence on Host Cellular Processes and Damage
Beyond nutrient acquisition, this compound also appears to influence host cellular processes, contributing to tissue damage and pathogen persistence. Research has shown that A. baumannii strains lacking functional this compound systems exhibit reduced intracellular persistence within host epithelial cells asm.org. Correspondingly, these mutant strains also demonstrate a significant decrease in host cell apoptosis rates compared to wild-type bacteria, indicating that the this compound system directly contributes to the cytotoxic effects of A. baumannii asm.org. This suggests that iron acquisition via this compound may fuel mechanisms that lead to host cell damage, facilitating deeper tissue invasion and infection progression. Moreover, iron uptake mediated by siderophores like this compound has been linked to the regulation of other virulence factors, including bacterial adhesion, motility, and biofilm formation, which are all critical for successful infection mdpi.comnih.govasm.org.
Ecological Advantage Conferred by this compound in Microbial Competition
This compound provides A. baumannii with a distinct ecological advantage, particularly in polymicrobial environments or when colonizing host surfaces where competition for resources is intense.
Inhibition of Commensal Bacterial Growth Through Iron Sequestration
Compound List
This compound: A high-affinity iron-chelating siderophore produced by Acinetobacter baumannii.
Pre-acinetobactin: An isomeric precursor form of this compound.
Oxa (Oxazoline isomer): One of the two identified isomers of this compound, recognized efficiently by the BauA receptor.
Isox (Isoxazolidinone isomer): The other identified isomer of this compound.
Baumannoferrin: Another siderophore produced by Acinetobacter baumannii.
Fimsbactin: Another siderophore produced by Acinetobacter baumannii, known to compete with this compound.
2,3-dihydroxybenzoic acid (DHBA): A component of this compound.
L-threonine: A component of this compound.
N-hydroxyhistamine: A component of this compound.
Iron (Fe(III)): The metal ion chelated by this compound.
Transferrin (Tf): A host protein that binds and sequets iron.
Lactoferrin (Lf): A host protein that binds and sequets iron.
Comparative Analysis of this compound Versus Other Acinetobacter baumannii Siderophores in Virulence
Acinetobacter baumannii, a formidable multidrug-resistant pathogen, employs a sophisticated arsenal (B13267) of virulence factors to establish and maintain infections. Among these, iron acquisition systems, particularly siderophores, are critical for bacterial survival and pathogenesis, as iron is an essential cofactor for numerous metabolic processes biorxiv.orgnih.govmdpi.com. A. baumannii has evolved multiple siderophore-mediated iron uptake systems to scavenge iron from the host's iron-restricted environment microbiologyresearch.orgnih.gov. The most prominent among these are this compound, baumannoferrin, and fimsbactin biorxiv.orgmicrobiologyresearch.orgfrontiersin.orgasm.orgnih.gov. While this compound is recognized as the major and most conserved siderophore, playing an indispensable role in virulence, the contributions of baumannoferrin and fimsbactin are often considered secondary or context-dependent microbiologyresearch.orgnih.gov.
This compound is essential for A. baumannii's ability to acquire iron from host proteins such as transferrin and lactoferrin, and its production is significantly upregulated under iron-limiting conditions asm.orgnih.gov. Studies have demonstrated that this compound is crucial for bacterial survival and proliferation within host tissues, including during bacteremia and pneumonia infections in animal models frontiersin.orgnih.govudc.es. Furthermore, this compound contributes to the pathogen's competitive advantage by inhibiting the growth of commensal bacteria, thereby facilitating colonization asm.orgtandfonline.com. In contrast, while baumannoferrin and fimsbactins also contribute to iron chelation in vitro, they appear to be dispensable for in vivo virulence, suggesting a hierarchy in their importance for pathogenesis microbiologyresearch.orgnih.govplos.org. For instance, despite the presence of multiple siderophore systems, strains lacking functional this compound biosynthesis exhibit severely attenuated virulence and impaired growth on host iron sources nih.govplos.org.
Functional Redundancy and Specific Contributions of Co-Expressed Siderophores
Acinetobacter baumannii exhibits a notable degree of functional redundancy among its various siderophore systems, allowing for adaptability and robust iron acquisition under diverse conditions frontiersin.orgudc.esplos.org. Baumannoferrin and fimsbactins, when co-expressed with this compound, can contribute to iron chelation and support bacterial growth in vitro microbiologyresearch.orgplos.org. Research indicates that these other siderophores can, to some extent, compensate for the absence of this compound in laboratory settings plos.org. For example, the expression of fimsbactins has been shown to be sufficient to support bacterial growth in serum frontiersin.org.
However, this functional redundancy does not negate the specific and critical contributions of this compound to virulence. While multiple siderophores collectively facilitate iron acquisition from host glycoproteins, this compound is uniquely essential for supporting the pathogen's growth on host-derived iron sources in vivo plos.org. Studies involving double mutants, such as a ΔbasJ/ΔfbsB mutant, have explicitly demonstrated that genes within the this compound cluster can have functionally redundant counterparts in the fimsbactin pathways, highlighting this overlap frontiersin.orgudc.esnih.gov. Despite this functional compensation, the severe attenuation of virulence observed in this compound-deficient mutants underscores its irreplaceable role in establishing and sustaining infection in a host environment nih.govplos.org. This suggests a specialized function for this compound in overcoming host defenses and efficiently acquiring iron for critical metabolic processes during infection, a role that other siderophores cannot fully replicate.
Genetic Redundancy Within Siderophore Biosynthesis Clusters
The genetic organization of siderophore biosynthesis in A. baumannii reveals both conserved and distinct features, contributing to the observed functional redundancy. The gene clusters responsible for the biosynthesis and transport of this compound (bas/bau) and fimsbactins (fbs) share significant functional similarity, suggesting a degree of genetic overlap frontiersin.orgnih.gov. The fimsbactin cluster, for instance, comprises 18 genes with high homology to those found in the this compound cluster, indicating that specific genes within these pathways can be considered functionally redundant frontiersin.org. This genetic similarity implies that the evolution of these systems may have involved gene duplication and divergence, leading to related but distinct pathways that can potentially compensate for each other.
A key component in this compound biosynthesis is the precursor molecule 2,3-dihydroxybenzoic acid (DHBA), synthesized by the enzyme encoded by the entA gene nih.govplos.org. Notably, the entA gene in A. baumannii is typically located outside the main this compound biosynthesis cluster (bas-bau-bar) and is often considered a unique locus essential for this compound production nih.govplos.org. While the entA ortholog in the ATCC 17978 strain is described as a unique coding region outside the main cluster, variations in genetic context and sequence between strains suggest horizontal gene transfer as a source for these loci plos.org.
The prevalence of these siderophore gene clusters varies significantly among A. baumannii isolates. This compound gene clusters are highly conserved and found in the vast majority of isolates (approximately 99%) microbiologyresearch.orgnih.gov. Baumannoferrin clusters are also widely distributed, with most strains possessing both this compound and baumannoferrin clusters microbiologyresearch.org. In contrast, fimsbactin gene clusters are considerably rarer, identified in only a small fraction of sequenced A. baumannii strains (around 2%) microbiologyresearch.orgnih.gov. This differential distribution further emphasizes this compound's central role in the iron acquisition strategies of most A. baumannii populations.
Table 1: Comparison of Major Siderophore Systems in Acinetobacter baumannii
| Siderophore System | Prevalence in A. baumannii Isolates | Primary Role in Virulence | Functional Redundancy with Other Siderophores | Key Genes Mentioned |
| This compound | High (~99%) microbiologyresearch.orgnih.gov | Essential in vivo; critical for host iron acquisition, commensal inhibition asm.orgnih.govudc.esplos.org | Limited; specific contributions are vital in vivo microbiologyresearch.orgnih.govplos.org | entA, bas genes, bau genes |
| Baumannoferrin | High (often co-present with this compound) microbiologyresearch.org | Contributes to iron chelation in vitro; dispensable in vivo microbiologyresearch.orgnih.govplos.org | High; can compensate for this compound in vitro microbiologyresearch.orgplos.org | bfn genes |
| Fimsbactin | Low (~2%) microbiologyresearch.orgnih.gov | Contributes to iron chelation in vitro; dispensable in vivo microbiologyresearch.orgfrontiersin.orgnih.govplos.org | High; can compensate for this compound, especially genetically frontiersin.orgudc.esplos.orgnih.gov | fbs genes |
Mentioned Compounds
this compound
Baumannoferrin
Fimsbactin
2,3-dihydroxybenzoic acid (DHBA)
N-hydroxyhistamine
Iron (Fe)
Ferric iron (Fe(III))
Ferrous iron (Fe(II))
Evolutionary and Phylogenomic Aspects of Acinetobactin
Conservation and Diversity of Acinetobactin Gene Clusters Across Acinetobacter Species
The this compound gene cluster, responsible for the synthesis, transport, and efflux of the siderophore, is a highly conserved feature within Acinetobacter baumannii frontiersin.orgresearchgate.netnih.govmicrobiologyresearch.org. This cluster typically encompasses genes such as bas (biosynthesis), bau (uptake), and bar (efflux), often spanning a region of approximately 26.5 kilobases on the chromosome frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.org. However, the gene entA, which encodes a crucial enzyme for the biosynthesis of the precursor 2,3-dihydroxybenzoic acid (DHBA), is frequently located outside this main cluster frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.orgnih.govplos.org.
Comparative genomic analyses have shown that the this compound cluster is prevalent in A. baumannii, being present in approximately 99% of surveyed isolates microbiologyresearch.org. In contrast, other Acinetobacter species exhibit varying degrees of conservation. For instance, the this compound chromosomal cluster is found in A. baumannii but is absent in A. calcoaceticus plos.orgresearchgate.net. While homologues for some this compound genes may be present in species like A. pittii and A. nosocomialis, they often show low similarity or are incomplete, with A. nosocomialis notably lacking the entire cluster plos.orgplos.orgbiorxiv.org. This differential distribution suggests that the this compound system is a significant factor distinguishing pathogenic A. baumannii from less virulent relatives.
Table 1: Conservation of this compound Gene Cluster Across Acinetobacter Species
| Acinetobacter Species | This compound Cluster Presence | entA Presence | Reference(s) |
| A. baumannii | Highly conserved, prevalent | Generally present (often separate locus) | frontiersin.orgmicrobiologyresearch.orgplos.orgresearchgate.net |
| A. calcoaceticus | Absent | Not specified | plos.orgresearchgate.net |
| A. pittii | Homologues present, low similarity | Not specified | plos.org |
| A. nosocomialis | Absent | Not specified | plos.orgplos.orgbiorxiv.org |
Role of Horizontal Gene Transfer in this compound Locus Acquisition and Evolution
Horizontal gene transfer (HGT) has played a significant role in the evolution and dissemination of iron acquisition systems, including the this compound locus, among Acinetobacter species plos.orgresearchgate.net. Mobile genetic elements (MGEs) such as transposons and insertion sequences (ISs) are frequently associated with siderophore gene clusters, facilitating their acquisition and spread researchgate.netnih.govmicrobiologyresearch.org. For example, the fimsbactin (fbs) locus, another siderophore system in A. baumannii, is flanked by transposases, indicating its acquisition via HGT nih.govmicrobiologyresearch.org. Similarly, the presence of entA and entB genes in varied genetic contexts across different A. baumannii isolates suggests their acquisition from diverse sources through HGT plos.org.
The entA-containing region, essential for DHBA biosynthesis, is often found adjacent to mobile DNA elements and is flanked by inverted repeats, features indicative of lateral gene transfer researchgate.net. This mechanism allows bacteria to rapidly acquire novel genetic capabilities, such as enhanced iron scavenging, which can confer a selective advantage in specific host environments. The prevalence of MGEs like AbaR-type genomic islands in A. baumannii, although primarily associated with antibiotic resistance, underscores the dynamic nature of its genome and the frequent exchange of genetic material frontiersin.orgnih.gov.
Genomic Context of this compound Genes (e.g., Genomic Islands, Insertion Sequences)
The this compound biosynthesis, efflux, and uptake genes (bas, bau, bar) are predominantly organized within a single, large chromosomal locus frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.org. However, the entA gene, critical for DHBA precursor synthesis, is typically located elsewhere on the chromosome microbiologyresearch.orgplos.org. This separation means that the complete this compound system relies on genetic components distributed across different genomic regions. The entA gene is often found in proximity to an entB ortholog, and this region may also include genes associated with molybdenum transport systems plos.org.
The fimsbactin (fbs) gene cluster, another siderophore system in A. baumannii, is notably flanked by transposases, suggesting its integration into the genome via transposition events nih.govmicrobiologyresearch.org. These findings highlight that siderophore gene clusters can be associated with MGEs, influencing their mobility and integration into the bacterial chromosome. While direct evidence linking the this compound cluster itself to specific genomic islands (GIs) like AbaRs is not extensively detailed in the provided snippets, the general presence of GIs in A. baumannii genomes, often containing resistance or virulence genes and associated with MGEs, indicates a broader genomic context where such systems can be mobilized frontiersin.orgnih.gov. The presence of inverted repeats flanking the entA-containing cluster further supports its potential for mobilization and integration researchgate.net.
Table 2: Mobile Genetic Elements and Genomic Context Associated with Siderophore Systems
| Element Type/Context | Associated Genes/Cluster | Evidence of HGT/Genomic Context | Reference(s) |
| Transposon-flanked | fimsbactin (fbs) cluster | Acquisition via HGT, flanked by transposases | nih.govmicrobiologyresearch.org |
| Separate locus | entA (DHBA precursor) | Often located outside main this compound cluster; associated with entB and potential mobile elements | microbiologyresearch.orgplos.orgresearchgate.net |
| Inverted Repeats | entA-containing cluster | Suggests transfer by lateral processes | researchgate.net |
| Genomic Islands (AbaRs) | Primarily resistance genes | Found on chromosomes, plasmids, prophages; associated with MGEs | frontiersin.orgnih.gov |
| Transposon variants | fbs cluster (Tn6171, Tn6552) | Associated with Tn7 family transposons | microbiologyresearch.org |
Evolutionary Drivers Shaping this compound System Adaptation to Host Niches
The ability to efficiently acquire iron is a fundamental requirement for bacterial survival and pathogenesis, particularly in iron-limited host environments nih.govmdpi.com. Acinetobacter baumannii has evolved multiple iron acquisition strategies, including siderophore-mediated systems like this compound, baumannoferrins, and fimsbactins nih.govmicrobiologyresearch.orgresearchgate.net. The presence of these multiple systems suggests a strategy of redundancy and specialization, allowing the bacterium to adapt to diverse host niches and varying iron availability plos.org.
This compound is recognized as the major siderophore for A. baumannii, being essential for growth on host iron sources such as serum, transferrin, and lactoferrin nih.govmicrobiologyresearch.orgplos.orgbiorxiv.org. This critical role in scavenging host-derived iron highlights its importance in bacterial adaptation to the human host. The high conservation of the this compound locus among clinical isolates further supports its significance in the pathogen's evolutionary success and adaptation nih.gov. Furthermore, A. baumannii's metabolic versatility and capacity to utilize various carbon sources, potentially including those provided by the human host, contribute to its persistence in challenging environments plos.org. The adaptation to specific host conditions, such as varying pH levels, is also mediated by genetic variations within the iron acquisition machinery, as seen with the bauA gene oup.comnih.gov.
Allelic Variation in this compound System Components and Its Impact on Host Adaptation
Allelic variation within genes encoding components of the this compound system contributes to A. baumannii's adaptive capabilities. A notable example is the bauA gene, which encodes the outer membrane receptor for this compound. Specific allelic variations at residue 391 of the BauA protein have been identified, leading to differential binding affinities for siderophores under varying pH conditions oup.comnih.gov. For instance, the presence of a threonine (391T) or alanine (B10760859) (391A) at this position can enhance siderophore binding and iron absorption at acidic or neutral pH, respectively oup.comnih.gov. This variation allows A. baumannii to maintain efficient iron uptake across a range of host microenvironments, demonstrating a direct link between allelic variation and adaptation.
Beyond bauA, other genes within the this compound cluster can also exhibit variation. Indels (insertions and deletions) have been observed in genes like bauD, bauE, basJ, and basD in certain A. baumannii isolates microbiologyresearch.org. Additionally, the entA and entB genes, involved in precursor biosynthesis, show sequence differences and are found in varied genetic contexts among isolates, suggesting their acquisition from different sources and potential for ongoing allelic diversification plos.org. The fbsD gene, an entA ortholog, can functionally complement entA-deficient strains, indicating the existence of functional variants or related systems that contribute to iron acquisition nih.gov. These variations underscore the dynamic nature of the this compound system and its components, enabling A. baumannii to fine-tune its iron acquisition strategies for optimal survival and pathogenesis in diverse host settings.
Table 3: Allelic Variation in this compound System Components
| Gene | Type of Variation | Impact/Observation | Reference(s) |
| bauA | Allelic variation at residue 391 (e.g., 391T, 391A) | Affects siderophore binding affinity, enabling adaptation to acidic or neutral pH for enhanced iron absorption. Creates reversible phases for pH adaptation. | oup.comnih.gov |
| entA, entB | Sequence differences, varied genetic context | Suggests acquisition from different sources via HGT, implying potential for allelic diversification. | plos.org |
| bas/bau cluster | Indels (insertions/deletions) in bauD, bauE, basJ, basD | Observed in some A. baumannii isolates, potentially affecting gene function or cluster integrity. | microbiologyresearch.org |
| fbsD | Ortholog of entA | Can functionally complement entA-deficient strains, indicating functional variants or related systems for iron acquisition. | nih.gov |
Compound Names Mentioned:
this compound
2,3-dihydroxybenzoic acid (DHBA)
L-threonine
N-hydroxyhistamine
Fimsbactins
Baumannoferrins
Anguibactin
Vanchrobactin
Methodological Approaches in Acinetobactin Research
Genetic Manipulation and Mutagenesis for Functional Dissection of Acinetobactin Genes
Table 1: Key Genes in the this compound Cluster and Their Functions
| Gene | Predicted/Known Function | Reference(s) |
| entA | Biosynthesis of 2,3-dihydroxybenzoic acid (DHBA) precursor | genominfo.org |
| basG, basC, basD, basB | Biosynthesis of this compound; BasD involved in condensation | genominfo.orgnih.govudc.esbiorxiv.orgnih.govresearchgate.net |
| basE | Adenylation enzyme, activates DHB | researchgate.netscilit.comacs.orgnih.gov |
| basF | Aryl-carrier protein | researchgate.netscilit.comacs.orgnih.gov |
| bauA | Outer membrane receptor for ferric this compound | genominfo.orgnih.govudc.esresearchgate.net |
| bauB, bauD, bauE | Transport proteins involved in iron-acinetobactin uptake | researchgate.netnih.gov |
| barAB | Efflux of siderophores | plos.org |
Biochemical and Structural Characterization of this compound Biosynthetic and Transport Proteins
The enzymes and proteins responsible for the synthesis and transport of this compound are complex molecular machines that are often studied through biochemical and structural characterization. This compound biosynthesis relies on a Non-Ribosomal Peptide Synthetase (NRPS) system, involving enzymes like BasE, BasF, BasD, BasA, and BasB researchgate.netscilit.comacs.orgnih.gov. BasE, for example, is an adenylation enzyme critical for activating DHBA and transferring it to the BasF aryl-carrier protein, a key initial step in the pathway scilit.comacs.orgnih.gov. Researchers employ techniques such as protein purification, enzyme kinetics assays, and structural biology methods (e.g., X-ray crystallography) to elucidate the precise mechanisms of these proteins and to identify potential targets for therapeutic intervention, such as inhibitors of BasE scilit.comacs.org. Similarly, transport proteins like BauA, the outer membrane receptor, and other components of the transport complex (BauB, BauD, BauE) are investigated to understand how the iron-acinetobactin complex is internalized into the bacterial cell researchgate.netnih.gov.
Table 2: Key Proteins in this compound Biosynthesis and Transport
| Protein | Role | Reference(s) |
| BasE | Adenylation enzyme, activates 2,3-dihydroxybenzoic acid (DHB) | researchgate.netscilit.comacs.orgnih.gov |
| BasF | Aryl-carrier protein | researchgate.netscilit.comacs.orgnih.gov |
| BasD | Condensation enzyme in this compound assembly | researchgate.net |
| BauA | Outer membrane receptor for ferric this compound | genominfo.orgnih.govudc.esresearchgate.net |
| BauB | Transport protein involved in iron-acinetobactin uptake | researchgate.netnih.gov |
| BauD | Transport protein involved in iron-acinetobactin uptake | researchgate.netnih.gov |
| BauE | Part of the transport complex for ferric this compound internalization | researchgate.net |
In vitro Assays for Siderophore Production and Iron Acquisition Efficacy
Growth Promotion Assays in Iron-Restricted MediaTo directly evaluate the efficacy of this compound in acquiring iron and supporting bacterial growth, researchers employ growth promotion assays. These experiments are conducted under conditions of iron limitation, typically using minimal media supplemented with iron chelators such as 2,2'-dipyridyl or in metal-chelated medianih.govudc.esfrontiersin.orgresearchgate.net. In these assays, bacterial strains, particularly siderophore-deficient mutants, are supplied with either apo-siderophores (iron-free) or holo-siderophores (iron-bound) to assess their ability to grow. Studies have demonstrated that this compound is critical for A. baumannii's growth on host iron sources like human serum, transferrin, and lactoferrinnih.gov. These assays also reveal the comparative efficiency of different this compound isomers (e.g., Oxa vs. Isox) in iron transport and can highlight functional redundancy or competition between different siderophore systems within the bacteriumnih.govacs.org.
Table 3: Siderophore Production and Iron Acquisition Assays
| Assay Type | Purpose | Key Findings Related to this compound | Reference(s) |
| Chrome Azurol-S (CAS) Assay | Detect and quantify siderophore production in bacterial supernatants. | Indicates the presence of iron-chelating compounds; used to assess siderophore output in wild-type vs. mutant strains. | nih.govudc.esnih.govfrontiersin.orgplos.orgmdpi.com |
| Growth Promotion Assays | Evaluate iron acquisition efficacy and ability to support growth under iron restriction. | This compound is essential for growth on host iron sources; different isomers have varying efficiencies; can reveal functional redundancy or competition with other siderophores. | nih.govnih.govresearchgate.netacs.org |
In vivo Infection Models for Assessing this compound's Virulence Contribution
The contribution of this compound to the pathogenesis of A. baumannii is critically assessed using various in vivo infection models. Common models include murine sepsis or bacteremia models, as well as invertebrate models such as Galleria mellonella larvae genominfo.orgnih.govudc.esbiorxiv.orgresearchgate.netasm.orgresearchgate.netresearchgate.nettandfonline.comnih.govasm.org. In these models, researchers compare the virulence of wild-type strains with that of this compound-deficient mutants. A significant reduction in virulence, often measured by increased host survival rates or decreased bacterial loads in host tissues, is observed in mutants lacking key this compound biosynthesis genes (e.g., entA, basG, basC, basD, basB) or the this compound receptor gene (bauA) genominfo.orgnih.govudc.esbiorxiv.orgresearchgate.net. These studies consistently highlight this compound as an essential factor for A. baumannii's ability to establish infection, proliferate, and cause disease in host organisms genominfo.orgnih.govudc.esnih.govresearchgate.netasm.orgtandfonline.comnih.gov.
Table 4: Impact of this compound Gene Mutations on Virulence in vivo
| Gene Mutated | Model System | Observed Virulence Phenotype | Reference(s) |
| entA | Murine sepsis/bacteremia | Significant loss in virulence | genominfo.orgnih.govudc.esresearchgate.net |
| basG | Murine sepsis/bacteremia | Significant loss in virulence | nih.govudc.esresearchgate.net |
| basC | Murine sepsis/bacteremia, G. mellonella | Significant loss in virulence, reduced killing | nih.govudc.esbiorxiv.orgresearchgate.net |
| basD | Murine sepsis/bacteremia, G. mellonella | Significant loss in virulence, intermediate virulence phenotype | genominfo.orgnih.govudc.esresearchgate.net |
| basB | Murine sepsis/bacteremia | Significant loss in virulence | nih.govudc.esresearchgate.net |
| bauA | Murine sepsis/bacteremia, G. mellonella | Crucial for pathogenesis, significant loss in virulence | nih.govudc.esresearchgate.net |
Advanced Analytical Techniques for this compound Detection and Characterization (e.g., HPLC-HRMS)
Advanced analytical techniques are indispensable for the precise detection, isolation, and structural characterization of this compound and its related compounds. High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is a cornerstone method in this regard nih.govudc.esfrontiersin.orgresearchgate.netoup.comsemanticscholar.org. This technique allows for the separation of complex mixtures found in bacterial supernatants, followed by the identification and precise mass determination of this compound and its isomers (e.g., Oxa and Isox) nih.govudc.esfrontiersin.orgnih.govspringernature.com. HPLC-HRMS is crucial for confirming the presence or absence of this compound in wild-type versus mutant strains and for characterizing novel siderophore variants or intermediates nih.govudc.esfrontiersin.org. Other mass spectrometry-based methods, such as tandem mass spectrometry (MS/MS), further aid in elucidating the structural details of these molecules oup.comsemanticscholar.org.
Compound List:
this compound
2,3-dihydroxybenzoic acid (DHBA)
L-threonine
N-hydroxyhistamine
Oxa (isomer of this compound)
Isox (isomer of this compound)
Fimsbactin
Baumannoferrin
Acinetobactin As a Target for Antivirulence Strategies
Development of Inhibitors Targeting Acinetobactin Biosynthesis
Interfering with the synthesis of this compound directly curtails its production, thus limiting the bacterium's access to iron. This approach targets the enzymatic machinery responsible for assembling the siderophore.
Small Molecule Inhibitors of Key Enzymes (e.g., BasE)
The biosynthesis of this compound is orchestrated by a nonribosomal peptide synthetase (NRPS) cluster, which involves several enzymes scilit.comnih.govnih.govacs.org. A critical initiating enzyme in this pathway is BasE, an adenylation (A) enzyme that activates 2,3-dihydroxybenzoic acid (DHB) and transfers it to an aryl-carrier protein scilit.comnih.govnih.govacs.org. Inhibiting BasE can effectively halt this compound production.
Research has identified specific small molecule inhibitors targeting BasE. High-throughput screening efforts have yielded compounds like 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15), which exhibits potent inhibitory activity against BasE nih.govnih.gov. Further optimization led to analogue 67, demonstrating a high affinity (KD of 2 nM) for BasE and acting as a competitive inhibitor against both ATP and DHB nih.gov. These inhibitors bind to the enzyme's active site, blocking its function and, consequently, preventing bacterial growth under iron-limiting conditions scilit.comnih.govnih.gov. Inhibition of BasE is considered a viable antivirulence strategy against A. baumannii oup.com.
Table 1: Key Enzymes in this compound Biosynthesis and Their Inhibitors
| Enzyme | Role in this compound Synthesis | Identified Inhibitor Class/Example | Potency/Key Finding | Reference(s) |
| BasE | Adenylation of DHB, initiation of NRPS pathway | Non-nucleoside inhibitors; 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (15); Analogue 67 | KD of 2 nM against BasE; competitive inhibition against ATP and DHB; prevents bacterial growth on iron-limiting media | scilit.comnih.govnih.govacs.org |
Strategies to Disrupt this compound Transport Systems
Once this compound is synthesized and binds iron, it must be transported into the bacterial cell. This uptake is mediated by specific outer membrane receptors, primarily TonB-dependent receptors (TBDNRs), which are crucial for iron acquisition asm.orgnih.govresearchgate.netasm.org.
TonB-Dependent Receptor Blockers
TonB-dependent receptors are integral components of the outer membrane in Gram-negative bacteria, facilitating the translocation of various substrates, including siderophore-iron complexes, across the outer membrane nih.govresearchgate.netasm.org. In A. baumannii, the BauA receptor is specifically identified as the primary transporter for iron-bound this compound asm.orgresearchgate.netasm.org. Strategies targeting these receptors, or the TonB-ExbB-ExbD energy-transducing complex that powers them, could effectively block this compound uptake nih.govnih.govresearchgate.netasm.org. While research is ongoing, high-throughput screening has identified potential TonB receptor blockers, indicating a promising avenue for future drug development nih.gov.
Competitive Siderophore Mimics
An alternative approach to disrupting transport is the use of competitive siderophore mimics. These synthetic molecules are designed to resemble natural siderophores, such as this compound, and compete for binding to the bacterial siderophore uptake machinery nsf.govnih.govnih.govunimi.itoup.com. By occupying the receptors or binding proteins, these mimics prevent the uptake of iron-laden natural siderophores, thereby starving the bacterium of iron. For instance, rigidifying the structure of pre-acinetobactin into an oxazole (B20620) derivative has resulted in potent inhibitors of siderophore transport, demonstrating bacteriostatic effects by blocking iron acquisition nsf.gov.
Siderophore-Drug Conjugates Utilizing this compound Uptake Pathways
The "Trojan Horse" strategy represents a sophisticated approach that leverages the bacterial iron uptake systems to deliver antimicrobial agents directly into the pathogen nih.govunimi.itresearchgate.netmdpi.com. By conjugating an antibiotic to a siderophore, the drug can be efficiently transported across the bacterial outer membrane via the siderophore's cognate uptake pathway, such as the one used by this compound.
Several examples highlight the potential of this strategy. BAL30072 and MC-1 are siderophore-drug conjugates that utilize TonB-dependent receptors like Ab-PiuA to deliver antibiotics into bacterial cells, proving effective against MDR strains nih.govresearchgate.net. Cefiderocol, a novel cephalosporin-catechol conjugate, exemplifies this approach by employing iron-mediated active transport to target Gram-negative pathogens, including A. baumannii, and has shown enhanced potency against resistant strains nih.govmdpi.com. These conjugates can achieve significantly reduced minimum inhibitory concentrations (MICs) and restore susceptibility in bacteria that have developed resistance to conventional antibiotics nih.govmdpi.com.
Table 2: Examples of Siderophore-Drug Conjugates and Their Targets
| Siderophore-Drug Conjugate | Conjugated Drug Class | Siderophore Mimic/Target | Mechanism/Benefit | Reference(s) |
| BAL30072 | Monosulfactam | Utilizes TBDNRs (e.g., Ab-PiuA) | Delivers antibiotic into bacterial cells, enhances efficacy against MDR strains | nih.govresearchgate.net |
| MC-1 | Not specified | Utilizes TBDNRs (e.g., Ab-PiuA) | Delivers antibiotic into bacterial cells, enhances efficacy against MDR strains | nih.gov |
| Cefiderocol | Cephalosporin | Catechol (siderophore mimic) | Utilizes iron-mediated active transport, enhanced potency against MDR Gram-negative pathogens | nih.govmdpi.com |
Future Directions and Challenges in Targeting this compound for Antimicrobial Development
Despite the promising strategies targeting this compound, several challenges must be addressed for successful clinical translation. A. baumannii exhibits a high degree of functional redundancy in its iron acquisition systems, producing multiple siderophores such as baumannoferrin and fimsbactins alongside this compound asm.orgasm.orgplos.orgudc.esnih.govresearchgate.netbiorxiv.orgwustl.edu. While this compound is deemed essential for in vivo virulence, the presence of other siderophores may require the development of combination therapies or broad-spectrum inhibitors to achieve comprehensive efficacy plos.orgudc.es.
Furthermore, the inherent resistance mechanisms of A. baumannii, including low outer membrane permeability, efflux pumps, and antibiotic-modifying enzymes, present significant hurdles for drug delivery and efficacy mdpi.comasm.orgoup.comoup.com. Overcoming these intrinsic barriers is crucial for any new therapeutic strategy. Future research should focus on developing highly specific inhibitors for this compound biosynthesis enzymes or transport proteins, exploring synergistic effects with existing antibiotics, and optimizing the delivery of conjugates to ensure they reach their intracellular targets effectively. Understanding the precise interactions of siderophore-drug conjugates with specific TBDNRs and investigating novel classes of inhibitors are key areas for advancement nih.govnih.gov. The potential for bacteria to develop resistance to these novel antivirulence agents also necessitates careful consideration, highlighting the importance of strategies that minimize selective pressure or employ combination approaches nsf.gov.
Compound List:
this compound
Pre-acinetobactin
Baumannoferrin
Fimsbactin
2,3-dihydroxybenzoic acid (DHB)
BAL30072
MC-1
Cefiderocol
Enterobactin
Ferrichrome
Anguibactin
Vanchrobactin
Pyoverdine
Pyochelin
Ornibactin
Albomycins
Microcins
Q & A
What experimental methodologies are recommended to validate the biosynthesis pathway of acinetobactin in Acinetobacter baumannii?
To confirm this compound biosynthesis, researchers should combine genetic knockout studies with high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS). For example:
- Gene deletion mutants : Construct isogenic mutants (e.g., ΔbasG or ΔentA) and compare their siderophore production to wild-type strains using iron-restricted growth assays .
- Chemical characterization : Use HPLC to isolate this compound from culture supernatants and confirm its structure via retention time alignment with synthetic standards. LC-MS can further validate molecular weight and fragmentation patterns .
- Complementation assays : Reintroduce functional genes (e.g., entA via plasmid vectors) into mutants to restore siderophore production, as demonstrated in A. baumannii strain AYE .
How can researchers resolve contradictions in reported data regarding the essentiality of this compound for A. baumannii virulence?
Discrepancies often arise from strain-specific genetic variations or differences in experimental conditions:
- Strain comparison : Compare this compound-deficient mutants (e.g., ΔbasD) across multiple A. baumannii strains (e.g., ATCC 19606T vs. AYE) in infection models. The AYE strain, a natural entA mutant, uses alternative iron acquisition systems, highlighting context-dependent siderophore roles .
- Iron availability modulation : Test virulence in iron-rich (e.g., 30 μM FeCl3) vs. iron-restricted (e.g., human transferrin-supplemented media) conditions. Growth impairment in ΔbasG mutants under iron restriction suggests this compound’s conditional necessity .
- Multi-omics integration : Combine transcriptomics (e.g., qPCR of bas-bau cluster genes) with metabolomics to correlate siderophore production with virulence phenotypes .
What advanced strategies are used to investigate the genetic diversity of this compound-related gene clusters across A. baumannii strains?
Advanced approaches include:
- Comparative genomics : Annotate this compound clusters in sequenced strains (e.g., AB307-294, ACICU) to identify accessory genes (e.g., ABBFA_001054) that may influence siderophore function or regulation .
- Horizontal gene transfer (HGT) analysis : Use phylogenetic tools to trace the evolutionary origins of divergent entA orthologs, which are acquired via HGT and exhibit varying amino acid lengths and sequences .
- CRISPR-interference (CRISPRi) : Silencing putative regulatory genes in non-essential clusters (e.g., AB57_2807) to assess their impact on this compound synthesis and iron uptake .
How should researchers design experiments to assess functional redundancy between this compound and other siderophores in A. baumannii?
- Multi-siderophore knockout models : Generate mutants lacking this compound (ΔbasD), baumannoferrin (ΔbfnL), and fimsbactins (ΔfbsE) to evaluate growth in iron-limited media (e.g., human serum or transferrin). Dual/triple mutants may reveal compensatory mechanisms .
- Metal-chelation assays : Use gallium (Ga³⁺) as an iron analog to competitively inhibit siderophore activity. Monitor growth recovery via supplementation with purified siderophores .
- Transcriptional profiling : Perform RNA-seq on wild-type and mutant strains under iron restriction to identify upregulated alternative iron acquisition pathways .
What methodological considerations are critical when analyzing this compound’s role in host-pathogen interactions?
- In vivo models : Use murine sepsis or pneumonia models to compare bacterial load and survival rates between wild-type and this compound-deficient strains. Ensure iron availability mimics human physiological conditions (e.g., 20% human serum) .
- Cell culture systems : Infect epithelial or macrophage cell lines with fluorescently tagged A. baumannii to track intracellular persistence and apoptosis induction. Quantify this compound production via ELISA or fluorescence-based probes .
- Ethical rigor : Adhere to institutional guidelines for animal studies and human-derived materials (e.g., serum). Include negative controls to distinguish siderophore-specific effects from general iron-scavenging mechanisms .
How can researchers address challenges in synthesizing and characterizing this compound analogs for structure-activity studies?
- Solid-phase peptide synthesis (SPPS) : Assemble this compound’s catechol-oxazoline scaffold using protected DHBA (2,3-dihydroxybenzoic acid) and L-threonine precursors. Optimize cyclization steps under anhydrous conditions .
- Isotope labeling : Incorporate ¹³C or ¹⁵N into key moieties to facilitate NMR analysis of metal-binding kinetics and stability .
- Mutagenesis-guided design : Engineer basF or basJ mutants to produce truncated analogs (e.g., prethis compound) for testing in iron-uptake assays .
What bioinformatic tools are essential for predicting this compound-related genes in understudied Acinetobacter species?
- Cluster mining : Use antiSMASH or BAGEL4 to identify siderophore biosynthetic gene clusters (BGCs) in genomic datasets. Cross-reference with Pfam domains (e.g., NRPS, ABC transporters) .
- Phylogenetic footprinting : Align entA homologs across species to detect conserved motifs critical for DHBA synthesis. Tools like Clustal Omega or MEGA are recommended .
- Machine learning : Train models on known this compound BGCs to predict novel variants in metagenomic datasets, integrating features like codon usage bias and promoter elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
